3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide
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Overview
Description
3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Addition of Hydroxyethoxy and p-Tolyl Groups: These groups can be added through etherification and Friedel-Crafts alkylation reactions, respectively.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide would depend on its specific interactions with biological targets. Generally, such compounds may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.
Cyano-Substituted Compounds: Compounds with cyano groups attached to different positions.
Hydroxyethoxy-Substituted Compounds: Compounds with hydroxyethoxy groups in various configurations.
Uniqueness
3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-5-7-16(8-6-14)18(24-10-9-22)13-21-19(23)17-4-2-3-15(11-17)12-20/h2-8,11,18,22H,9-10,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPHLVHWLKRFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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